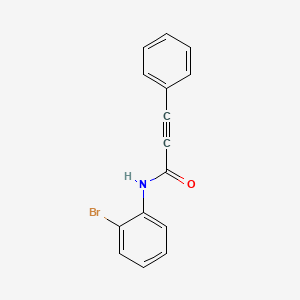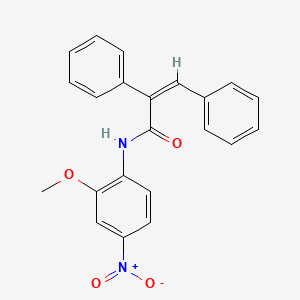![molecular formula C20H23FO3 B5414980 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5414980.png)
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). This chemical compound has been the subject of extensive research in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves its selective binding to estrogen receptors in breast tissue. This compound acts as an estrogen receptor antagonist, which can block the effects of estrogen on breast tissue. This can lead to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to selectively bind to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells. This compound can also have an effect on bone density and cholesterol levels.
実験室実験の利点と制限
One of the advantages of using 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its high selectivity for estrogen receptors in breast tissue. This can allow researchers to study the effects of this compound on breast cancer cells specifically. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has the potential for many future applications in the field of medicine. Some possible future directions for research include:
1. Studying the effects of this compound on other types of cancer cells, such as prostate or ovarian cancer cells.
2. Investigating the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy.
3. Exploring the potential use of this compound in the prevention of breast cancer in high-risk individuals.
4. Investigating the effects of this compound on other physiological processes, such as bone density or cholesterol levels.
5. Developing more efficient and cost-effective synthesis methods for this compound to make it more accessible for research purposes.
合成法
The synthesis of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves several steps. The first step involves the reaction of 2-fluorophenol with 1-bromo-3-chloropropane to form 2-fluoro-1-(3-chloropropyl)phenol. This intermediate is then reacted with sodium hydride and 1-bromo-4-(2-methoxyethoxy)benzene to form 1-[4-(2-methoxyethoxy)phenyl]-2-(2-fluorophenoxy)propane. Finally, this compound is reacted with propargyl bromide to form this compound.
科学的研究の応用
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been extensively studied for its potential application in the treatment of breast cancer. This compound works by selectively binding to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRMJNKLSCBEME-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(isopropylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5414899.png)

![2-{5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5414925.png)
![4-cyclobutyl-N-[(1-ethylpiperidin-3-yl)methyl]-6-methylpyrimidin-2-amine](/img/structure/B5414936.png)

![N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5414941.png)

![2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-pyrrolidinyl}-6-methyl-1H-benzimidazole](/img/structure/B5414958.png)
![7,7-dimethyl-2-(1-piperidinyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5414965.png)
![(1R*,2R*,6S*,7S*)-4-[4-(methylsulfonyl)benzyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5414973.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}acetate](/img/structure/B5414978.png)
![6-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5414982.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414987.png)
![3-(allylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414993.png)